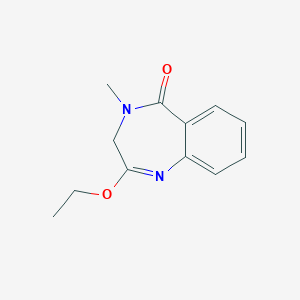![molecular formula C23H35NOS B067553 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole CAS No. 164454-36-8](/img/structure/B67553.png)
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, studies have indicated that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, this compound has also been shown to inhibit the release of inflammatory cytokines and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potential as a multi-targeted agent. This compound has shown promising results in various fields, including anti-cancer, anti-inflammatory, and neuroprotective research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole. One area of interest is the development of more efficient synthesis methods that can yield higher purity products with better yields. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a multi-targeted agent. Other future directions may include the development of new derivatives of this compound with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole involves the reaction of 2-methylcyclopropylamine with 1,5,7,11-tetraen-3-one in the presence of sulfur and selenium. This method has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results indicating its ability to inhibit the release of inflammatory cytokines. In addition, this compound has also been studied for its potential as a neuroprotective agent, with studies indicating its ability to protect against neuronal damage.
Propiedades
Número CAS |
164454-36-8 |
|---|---|
Nombre del producto |
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole |
Fórmula molecular |
C23H35NOS |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11+/t18?,19?,20-,21?/m0/s1 |
Clave InChI |
SSJXRCYFOOLEKV-XWJQJBALSA-N |
SMILES isomérico |
CC1CC1C2=NC(CS2)/C=C/CC/C=C/C=C/CC[C@H](CC=C)OC |
SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
SMILES canónico |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
Sinónimos |
curacin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



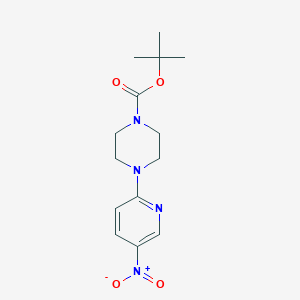
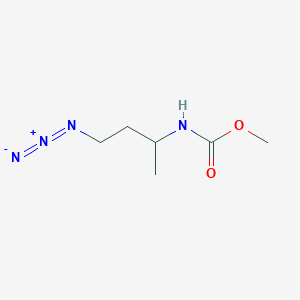
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
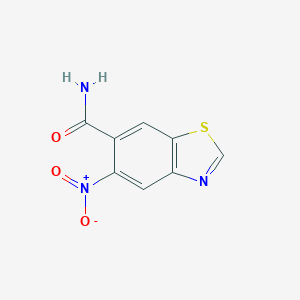
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
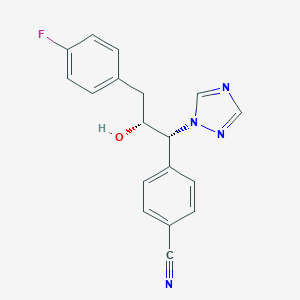
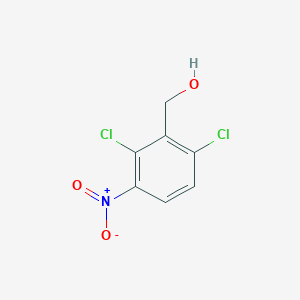
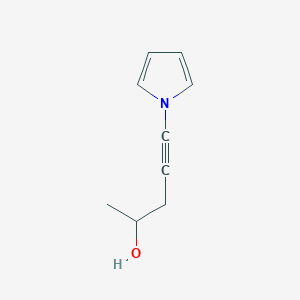
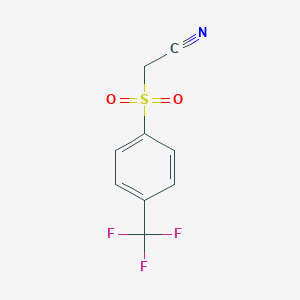
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)
